2-(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)butanoic acid

Description

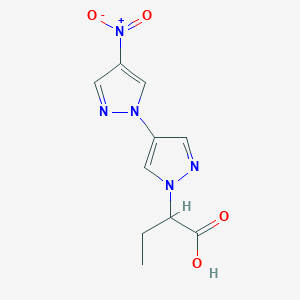

2-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)butanoic acid is a compound with the molecular formula C10H11N5O4 and a molecular weight of 265.23 g/mol . This compound is part of the pyrazole family, which is known for its diverse chemical properties and applications in various fields.

Properties

Molecular Formula |

C10H11N5O4 |

|---|---|

Molecular Weight |

265.23 g/mol |

IUPAC Name |

2-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid |

InChI |

InChI=1S/C10H11N5O4/c1-2-9(10(16)17)14-5-7(3-12-14)13-6-8(4-11-13)15(18)19/h3-6,9H,2H2,1H3,(H,16,17) |

InChI Key |

WKQODZWMKFHUTM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)O)N1C=C(C=N1)N2C=C(C=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)butanoic acid involves several steps. One common method includes the nitration of 1,1’,4,4’-tetranitro-1H,1’H-3,3’-bipyrazole, followed by the modification of the C-nitro group . The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained.

Chemical Reactions Analysis

2-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Medicinal Chemistry

2-(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)butanoic acid has been studied for its potential as an anti-cancer agent. Research indicates that compounds with similar bipyrazole structures exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers . The presence of the nitro group may enhance the compound's reactivity and biological activity, making it a candidate for further pharmacological studies.

Inhibitors of Kinases

The compound has shown promise as a selective inhibitor for specific kinases related to neurodegenerative diseases such as Parkinson's disease. Studies have indicated that bipyrazole derivatives can selectively inhibit LRRK2 kinase activity, which is implicated in the pathogenesis of these disorders . This specificity could lead to the development of targeted therapies with reduced side effects.

Agricultural Chemistry

Research has also explored the use of this compound in agricultural applications, particularly as a potential herbicide or fungicide. The structural characteristics of bipyrazoles allow them to interact with plant growth regulators and enzymes, suggesting that they may modulate plant growth or inhibit pathogen growth effectively .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

2-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)butanoic acid can be compared with other similar compounds, such as:

4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: This compound also contains nitro groups and has similar chemical properties.

1,1’,4,4’-tetranitro-1H,1’H-3,3’-bipyrazole: This compound is used as a precursor in the synthesis of 2-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)butanoic acid.

These comparisons highlight the unique properties of 2-(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)butanoic acid, such as its specific molecular structure and reactivity.

Biological Activity

2-(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)butanoic acid (CAS No. 2054953-46-5) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H11N5O4

- Molecular Weight : 265.23 g/mol

- CAS Number : 2054953-46-5

- pKa : Approximately 3.53 .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its role in cancer treatment and inflammatory diseases.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted that derivatives of bipyrazole compounds show selective inhibition against various cancer cell lines, including breast and prostate cancers . The mechanism often involves the inhibition of specific kinases associated with cancer progression.

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has shown promise in treating inflammatory diseases. It is noted for its ability to modulate immune responses and reduce inflammation in conditions such as rheumatoid arthritis and Crohn's disease .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets involved in cell signaling pathways relevant to cancer and inflammation.

Enzyme Inhibition

One proposed mechanism involves the inhibition of enzymes linked to the proliferation of cancer cells. For instance, studies have demonstrated that certain bipyrazole derivatives can inhibit myosin function, which is crucial for cellular motility and division .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study on Anticancer Activity | Demonstrated selective inhibition of cancer cell lines by bipyrazole derivatives. |

| Inflammation Modulation Study | Showed efficacy in reducing inflammation markers in animal models of rheumatoid arthritis. |

| Mechanistic Insights | Explored the role of bipyrazole compounds in inhibiting actin-myosin interactions, impacting cell motility. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.